PIT-1 PIT-1 PIP3/protein binding inhibitor. Specifically disrupts PIP3/Akt PH domain binding (IC50 = 31 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation. Reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 37 μM). 3,5-Dimethyl PIT-1 also available.
PtdIns-(3,4,5)-P3 (PIP3) serves as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains such as phosphatidylinositol 3-kinase (PI3K) or PTEN. Protein binding to PIP3 is important for cytoskeletal rearrangement and membrane trafficking and initiates an intricate signaling cascade that has been implicated in cancer. PIT-1 is a selective nonphosphoinositide inhibitor that specifically disrupts PIP3/Akt PH domain binding with an IC50 value of 31 μM. PIT-1 suppresses PI3K-PDK1-Akt-dependent phosphorylation, which has been shown to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 37 μM).
PIT 1 is an apoptosis inducing selective PIP3 antagonist.
PIT-1 represents a new class of molecules referred to as PITenins,
Brand Name: Vulcanchem
CAS No.: 53501-41-0
VCID: VC0539805
InChI: InChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23)
SMILES: C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O
Molecular Formula: C14H10ClN3O4S
Molecular Weight: 351.8 g/mol

PIT-1

CAS No.: 53501-41-0

Cat. No.: VC0539805

Molecular Formula: C14H10ClN3O4S

Molecular Weight: 351.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PIT-1 - 53501-41-0

Specification

Description PIP3/protein binding inhibitor. Specifically disrupts PIP3/Akt PH domain binding (IC50 = 31 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation. Reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 37 μM). 3,5-Dimethyl PIT-1 also available.
PtdIns-(3,4,5)-P3 (PIP3) serves as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains such as phosphatidylinositol 3-kinase (PI3K) or PTEN. Protein binding to PIP3 is important for cytoskeletal rearrangement and membrane trafficking and initiates an intricate signaling cascade that has been implicated in cancer. PIT-1 is a selective nonphosphoinositide inhibitor that specifically disrupts PIP3/Akt PH domain binding with an IC50 value of 31 μM. PIT-1 suppresses PI3K-PDK1-Akt-dependent phosphorylation, which has been shown to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 37 μM).
PIT 1 is an apoptosis inducing selective PIP3 antagonist.
PIT-1 represents a new class of molecules referred to as PITenins,
CAS No. 53501-41-0
Molecular Formula C14H10ClN3O4S
Molecular Weight 351.8 g/mol
IUPAC Name N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23)
Standard InChI Key RIGXBXPAOGDDIG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O
Appearance Solid powder

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